molecular formula C10H17ClN2O2 B13764363 (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride CAS No. 70145-88-9

(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride

Cat. No.: B13764363
CAS No.: 70145-88-9
M. Wt: 232.71 g/mol
InChI Key: KCZSPXMVHBRQEW-UHFFFAOYSA-N
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Description

(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is a hydrazine derivative characterized by an ethyl backbone substituted with an o-methoxyphenoxymethyl group. This compound is structurally distinct due to the ortho-methoxy phenoxy moiety, which confers unique electronic and steric properties. Hydrazine derivatives are widely used in organic synthesis, particularly in the formation of heterocycles such as pyrazolines, thiazoles, and triazoles, and are investigated for biological activities, including enzyme inhibition and cytotoxicity .

Properties

CAS No.

70145-88-9

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

IUPAC Name

[1-(2-methoxyphenoxy)propan-2-ylamino]azanium;chloride

InChI

InChI=1S/C10H16N2O2.ClH/c1-8(12-11)7-14-10-6-4-3-5-9(10)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H

InChI Key

KCZSPXMVHBRQEW-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1OC)N[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Diazotization of o-Methoxyaniline Derivatives

  • The starting material, o-methoxyaniline (o-anisidine), is dissolved in a strong hydrochloric acid solution to form the corresponding anilinium salt.
  • Sodium nitrite (NaNO2) is added at low temperatures (0–5 °C) to generate the methoxyphenyldiazonium salt in situ.
  • The molar ratios typically follow: aniline : HCl : NaNO2 = 1 : ~2.3–3.2 : ~1–1.1.
  • Reaction times range from 30 to 90 minutes, maintaining low temperature to prevent decomposition of the diazonium intermediate.

Reduction to Methoxyphenylhydrazine

  • The diazonium salt is reduced to the hydrazine derivative using reducing agents.
  • Common reducing agents include sodium sulfite (Na2SO3), sodium bisulfite, or sodium pyrosulfite.
  • Some methods employ tin(II) chloride (SnCl2) as a reducing agent, but this introduces heavy metal waste and operational difficulties such as slurry formation and expensive waste treatment.
  • The sulfite-based reduction is preferred industrially for cost-effectiveness and environmental reasons.

Specific Preparation of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine Hydrochloride

While direct literature on this exact compound is limited, related hydrazine derivatives with methoxyphenoxy substituents have been synthesized via analogous routes:

  • The methoxyphenoxy moiety is introduced typically by reacting appropriate phenoxyalkyl intermediates with hydrazine derivatives.
  • For example, hydrazide derivatives are reacted with 2-(4-formyl-2-methoxyphenoxy)-N-aryl acetamide derivatives to yield hydrazone intermediates, which upon further reduction or modification yield the hydrazine hydrochloride salts.
  • Purification is commonly achieved by chromatography on silica gel, using eluents such as methylene chloride with tetrahydrofuran (THF) or hexane/ethyl acetate mixtures, followed by recrystallization from diisopropyl ether or acetonitrile to obtain colorless amorphous solids with melting points around 182–183 °C.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Description Yield / Notes
Diazotization o-Anisidine, HCl, NaNO2, 0–5 °C Formation of methoxyphenyldiazonium salt High conversion; reaction time 30–90 min
Reduction Sodium sulfite or sodium pyrosulfite, room temp Reduction of diazonium salt to hydrazine Avoids heavy metal waste; industrially preferred
Extraction Methylene chloride, drying over sodium sulfate Organic phase isolation Efficient phase separation
Purification Silica gel chromatography (methylene chloride:THF 24:1 or hexane:ethyl acetate 2:1) Removal of impurities Yields colorless amorphous solid, m.p. ~182–183 °C
Recrystallization Diisopropyl ether or acetonitrile Final purification Produces analytically pure hydrazine hydrochloride salt

Analytical Characterization Supporting Synthesis

  • NMR Spectroscopy:
    Hydrazine derivatives show characteristic signals in ^1H-NMR:

    • NH–NH2 protons appear around 10–12 ppm.
    • Methoxy groups typically resonate near 3.7–3.9 ppm.
    • Aromatic protons appear in the 6.5–7.5 ppm range.
  • Melting Point:
    Pure hydrazine hydrochloride salts of this class show melting points in the range 180–185 °C, consistent with literature values.

  • Infrared Spectroscopy (IR):
    NH stretching vibrations appear between 3150–3350 cm^-1, and aromatic C–O stretches near 1200–1300 cm^-1.

Challenges and Industrial Considerations

  • The thermal instability of methoxyphenyldiazonium salts requires low-temperature control during diazotization to avoid decomposition.
  • Use of heavy metal reducing agents like tin(II) chloride is effective but environmentally and economically unfavorable.
  • Sulfite-based reductions provide a cleaner alternative but may require optimization of pH and temperature to maximize yield and purity.
  • Waste treatment and equipment corrosion due to acidic and sulfite conditions must be managed carefully.

Summary Table of Key Preparation Methods

Method Reagents Temperature Advantages Disadvantages
Tin(II) chloride reduction SnCl2, HCl Low temp (~0–5 °C) High reduction efficiency Heavy metal waste, slurry formation, costly waste treatment
Sodium sulfite reduction Na2SO3, HCl 0–22 °C Cost-effective, less toxic Requires precise pH control, slower reaction
Hydrazone intermediate route Hydrazine hydrate, aldehyde derivatives Reflux in ethanol Enables functionalized hydrazine derivatives Multi-step, requires chromatographic purification

Chemical Reactions Analysis

Types of Reactions

(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazine compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine compounds with various functional groups.

Scientific Research Applications

(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular structures .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent(s) on Aromatic Ring Backbone Modification Molecular Weight Key Applications/Findings
Target Compound o-Methoxyphenoxymethyl Ethyl hydrazine Not provided Potential heterocycle synthesis; biological activity under investigation
4-Methoxyphenylhydrazine hydrochloride 4-Methoxy Phenyl hydrazine ~174.6 Precursor for pyrazoline derivatives; moderate APN/VEGFR2 inhibition
2-Chlorophenylhydrazine hydrochloride 2-Chloro Phenyl hydrazine ~181.0 Synthesis of pyrazolines with enhanced cytotoxicity
[1-(4-Methoxyphenyl)ethyl]hydrazine HCl 4-Methoxy Ethyl hydrazine 202.68 Used in heterocyclic synthesis; steric effects influence reaction pathways
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine HCl 2,4-Dichloro Ethyl hydrazine (chiral center) 241.5 Research applications in targeted therapies; improved binding specificity
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine diHCl 4-Isopropyl Ethyl hydrazine Not provided Increased hydrophobicity; potential for CNS-targeted drug design

Physicochemical Properties

  • Solubility: Ethyl hydrazines (e.g., [1-(4-Methoxyphenyl)ethyl]hydrazine HCl) are more soluble in ethanol/water than purely aromatic derivatives due to the ethyl spacer .
  • Stability : Ortho-substituted compounds (target) may exhibit lower thermal stability compared to para-substituted analogues due to steric strain .

Biological Activity

(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride can be attributed to its interaction with cellular targets that are crucial for cancer cell proliferation and survival. Preliminary studies suggest that this compound may act as a thymidylate synthase (TS) inhibitor , which is significant because TS is an essential enzyme in the synthesis of DNA. Inhibition of TS leads to impaired DNA synthesis, ultimately resulting in apoptosis in rapidly dividing cancer cells.

Antiproliferative Effects

The antiproliferative effects of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride have been evaluated using various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)1.71TS inhibition, apoptosis induction
PC-3 (Prostate Cancer)1.10Cell cycle arrest at S phase
SKOV3 (Ovarian Cancer)1.84Induction of apoptosis

These values indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, suggesting it may be a promising candidate for further development as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated that (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride not only inhibits cell proliferation but also induces apoptosis through various pathways. For instance, it has been shown to activate caspases and increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors . The compound's ability to induce cell cycle arrest at the S phase further emphasizes its potential as an anticancer therapeutic.

Case Studies

Several case studies have investigated the effects of this compound in vivo and in vitro:

  • Study 1 : A study conducted on prostate cancer models indicated that treatment with (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride led to a significant reduction in tumor size compared to control groups. The mechanism was linked to its role as a TS inhibitor, which was confirmed through biochemical assays .
  • Study 2 : Another research effort focused on breast cancer cells showed that this compound could sensitize cells to other chemotherapeutic agents, enhancing their efficacy and reducing required dosages .

Discussion

The findings surrounding (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride highlight its potential as an effective anticancer agent due to its ability to inhibit key enzymes involved in DNA synthesis and promote apoptotic pathways. The low IC50 values across multiple cancer types suggest that it could be developed into a potent therapeutic option.

Q & A

Q. Critical parameters :

  • Temperature : Higher temperatures (>80°C) risk side reactions (e.g., oxidation of hydrazine).
  • Solvent choice : Polar solvents enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis .
    Yield optimization : Typical yields range from 65–75%, with purity >95% confirmed via HPLC .

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment?

Answer:

  • NMR spectroscopy :
    • 1H/13C NMR : Identifies methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydrazine NH2 signals (δ 2.5–3.0 ppm, broad). Coupling patterns confirm ortho-substitution on the phenyl ring .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 202.68) and fragmentation patterns .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Data interpretation : Cross-validate spectral data with computational models (e.g., DFT) to resolve ambiguities in stereochemistry .

Advanced: How does the ortho-methoxy group influence electronic and steric effects in reactivity studies?

Answer:
The ortho-methoxy group induces:

  • Steric hindrance : Limits rotational freedom of the phenoxyethyl chain, affecting binding to biological targets (e.g., enzymes) .
  • Electronic effects : The methoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution reactivity compared to para-substituted analogs .

Q. Experimental validation :

  • Compare reaction rates with para-methoxy analogs in SNAr reactions (e.g., with nitrobenzene derivatives). Ortho-substituted derivatives show 20–30% slower kinetics due to steric effects .
  • DFT calculations reveal reduced LUMO energy (-1.8 eV) in the ortho derivative, favoring electrophilic interactions .

Advanced: How can conflicting biological activity data between similar hydrazine derivatives be resolved?

Answer:
Contradictions often arise from:

  • Varied assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility issues : Poor aqueous solubility of hydrochloride salts may skew IC50 values .

Q. Resolution strategies :

Standardize assays : Use identical cell lines (e.g., HepG2), solvent systems (e.g., DMSO:PBS), and exposure times (24–48 hrs) .

SAR studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate electronic vs. steric contributions .

Molecular docking : Validate interactions with target proteins (e.g., monoamine oxidase) using crystal structures (PDB ID: 2BXR) .

Advanced: What mechanistic insights explain the compound’s reactivity in coupling reactions?

Answer:
The hydrazine moiety acts as a bifunctional nucleophile , enabling:

  • Diazo coupling : Reacts with nitroso compounds to form azo derivatives under acidic conditions (pH 3–4) .
  • Condensation with carbonyls : Forms hydrazones, useful in Schiff base syntheses for metal coordination studies .

Q. Kinetic studies :

  • Second-order rate constants (k = 0.15 M⁻¹s⁻¹) for diazo coupling at 25°C, measured via UV-Vis spectroscopy .
  • Steric effects from the ortho-methoxy group reduce reaction rates by 40% compared to unsubstituted analogs .

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